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molecular formula C12H10F6O2 B1336260 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS No. 289686-70-0

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No. B1336260
M. Wt: 300.2 g/mol
InChI Key: ORLKRFYFNMCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953792B2

Procedure details

Lithium hydroxide monohydrate (2.13 g, 50.6 mmol) was added to a suspension of methyl α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 9, 5.3 g, 16.88 mmol) in methanol (60 mL), water (20 mL) and tetrahydrofuran (20 mL) and the mixture was degassed and stirred at room temperature for 3 days. The solvent was evaporated under reduced pressure and the residue was suspended in hydrochloric acid (1M). The mixture was extracted with ethyl acetate and the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (5.05 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.84 (2H, s), 7.80 (1H, s), and 1.68 (6H, s).
Name
Lithium hydroxide monohydrate
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH3:4][C:5]([CH3:24])([C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([C:20]([F:23])([F:22])[F:21])[CH:11]=1)[C:6]([O:8]C)=[O:7]>CO.O.O1CCCC1>[CH3:4][C:5]([CH3:24])([C:10]1[CH:11]=[C:12]([C:20]([F:21])([F:22])[F:23])[CH:13]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:15]=1)[C:6]([OH:8])=[O:7] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
2.13 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
5.3 g
Type
reactant
Smiles
CC(C(=O)OC)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC(C(=O)O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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